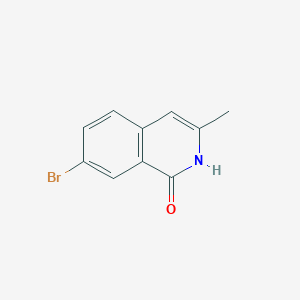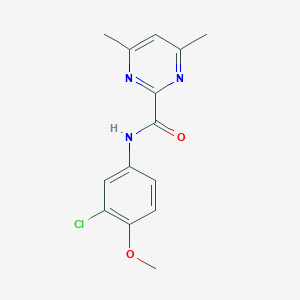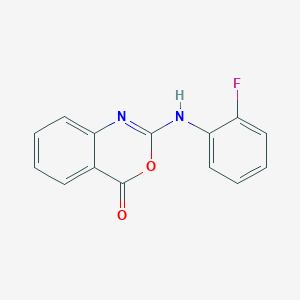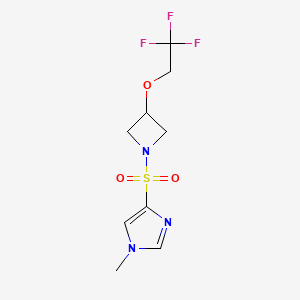
1-(5-Methylthiophen-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Methylthiophen-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 937667-44-2 . It is also known as (5-methylthiophen-2-yl)methylamine . The compound has a molecular weight of 169.29 .
Molecular Structure Analysis
The IUPAC name of the compound is 'methyl [1- (5-methylthiophen-2-yl)propan-2-yl]amine’ . The InChI code is 1S/C9H15NS/c1-7(2)10-6-9-5-4-8(3)11-9/h4-5,7,10H,6H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Applications De Recherche Scientifique
1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine has been studied for its potential applications in a variety of scientific and medical fields. It has been studied for its ability to act as a monoamine transporter blocker, which has potential uses in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine has been studied for its potential to act as an anti-inflammatory agent, an antioxidant, and an antimicrobial agent. It has also been studied for its potential to be used as a therapeutic agent in the treatment of Parkinson’s disease, Alzheimer’s disease, and other neurological disorders.
Mécanisme D'action
1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine acts as a monoamine transporter blocker, which means that it binds to the monoamine transporter proteins in the brain and blocks the reuptake of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the brain, which can lead to improved mood, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine has been studied for its potential to act as an anti-inflammatory agent, an antioxidant, and an antimicrobial agent. Studies have shown that 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine has the potential to reduce inflammation and oxidative stress in the body, as well as to inhibit the growth of certain bacteria and fungi. Additionally, 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine has been studied for its potential to act as a neuroprotective agent, which means that it can protect the brain from damage caused by toxins, trauma, or disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine in lab experiments include its availability, low cost, and ease of synthesis. Additionally, 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine has been extensively studied and its mechanism of action is well understood. The main limitation of using 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine in lab experiments is that it is a synthetic molecule, so it is not available in nature and must be synthesized in the lab. Additionally, 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine must be handled with caution, as it is a potential neurotoxin and can be toxic if not handled properly.
Orientations Futures
For research on 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine include further study of its potential as an anti-inflammatory agent, an antioxidant, an antimicrobial agent, and a neuroprotective agent. Additionally, further research is needed to understand the potential therapeutic applications of 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine, such as its potential uses in the treatment of depression, anxiety, and other psychiatric disorders, as well as its potential to be used as a therapeutic agent in the treatment of Parkinson’s disease, Alzheimer’s disease, and other neurological disorders.
Méthodes De Synthèse
1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine can be synthesized through a variety of methods, including the reaction of an amine with a methylthiophenol, the reaction of an amine with an alkyl halide, and a reaction between a methylthiophenol and an alkyl halide. The most common method is the reaction of an amine with a methylthiophenol, which is a two-step process. In the first step, the amine is reacted with the methylthiophenol to form an intermediate amine-methylthiophenol adduct. In the second step, the adduct undergoes a dehydration reaction to form 1-(5-Methylthiophen-2-yl)propan-2-aminephenethylamine.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(5-methylthiophen-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNGCXNWLZADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30433-94-4 |
Source


|
| Record name | 1-(5-methylthiophen-2-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

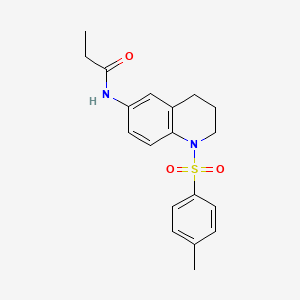

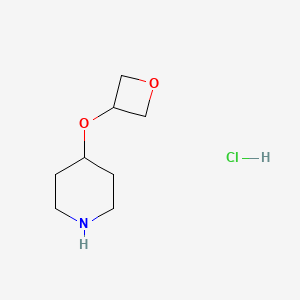
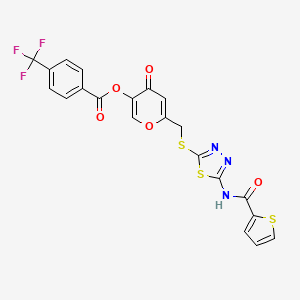
![N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiop hen-4-ylthio))acetamide](/img/structure/B2459848.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic acid](/img/structure/B2459850.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2459852.png)
![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)
![N-(3,5-difluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
